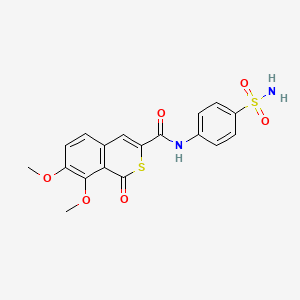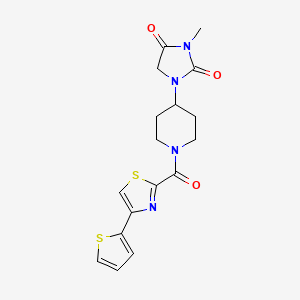
3-Methyl-1-(1-(4-(thiophen-2-yl)thiazole-2-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Methyl-1-(1-(4-(thiophen-2-yl)thiazole-2-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione” is a complex organic molecule that contains several functional groups and heterocyclic rings, including thiophene, thiazole, piperidine, and imidazolidinedione . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . Thiazoles, on the other hand, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its multiple heterocyclic rings. The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom . The thiazole ring is a five-membered heterocycle containing one sulfur and one nitrogen atom . The piperidine ring is a six-membered ring with one nitrogen atom . The imidazolidinedione group is a type of urea derivative featuring a five-membered ring with two carbonyl groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups and heterocyclic rings present in its structure. For instance, the thiophene ring can undergo electrophilic substitution at the C-5 position . The thiazole ring can also participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the thiophene ring could contribute to its solubility in organic solvents . The exact properties would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Thiazolidine-2,4-diones have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, a series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones demonstrated good activity against gram-positive bacteria and showed excellent antifungal activity against Aspergillus niger and A. flavus, highlighting the antimicrobial potential of thiazolidine derivatives (Prakash et al., 2011).
Hypoglycemic Activity
Imidazopyridine thiazolidine-2,4-diones were designed, synthesized, and evaluated for their hypoglycemic activity, showing potential as novel treatments for diabetes. The study identified compounds with significant effects on insulin-induced adipocyte differentiation in vitro and hypoglycemic activity in vivo, illustrating the therapeutic applications of thiazolidine derivatives in diabetes management (Oguchi Minoru et al., 2000).
Anticancer Activity
N-substituted indole derivatives of thiazolidine-2,4-dione have been synthesized and screened for their anticancer activity against the MCF-7 human breast cancer cell line. This study highlights the potential use of thiazolidine derivatives in developing anticancer therapies (Kumar & Sharma, 2022).
Chemical Synthesis and Biological Evaluation
The chemical synthesis of thiazolidine derivatives has led to the discovery of compounds with various biological activities, including antibacterial and antifungal properties. For example, pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives exhibited significant antimicrobial activities, indicating the versatility of thiazolidine derivatives in developing new antimicrobial agents (Jat et al., 2006).
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological targets. Compounds containing thiophene and thiazole moieties have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its therapeutic properties and potential applications in medicinal chemistry. This could include the synthesis and characterization of novel derivatives, investigation of its mechanism of action, and evaluation of its safety and efficacy in preclinical and clinical studies .
Eigenschaften
IUPAC Name |
3-methyl-1-[1-(4-thiophen-2-yl-1,3-thiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-19-14(22)9-21(17(19)24)11-4-6-20(7-5-11)16(23)15-18-12(10-26-15)13-3-2-8-25-13/h2-3,8,10-11H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJBZQBDFZZLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=NC(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-acetylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2793589.png)
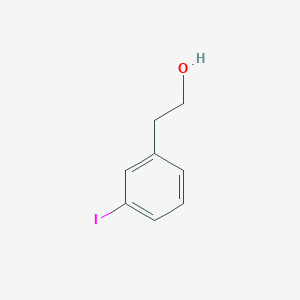
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide](/img/no-structure.png)
![(3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B2793594.png)
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2793595.png)
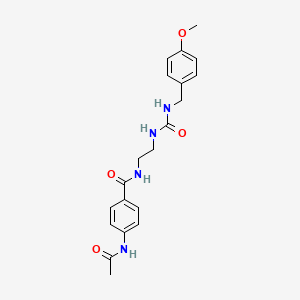
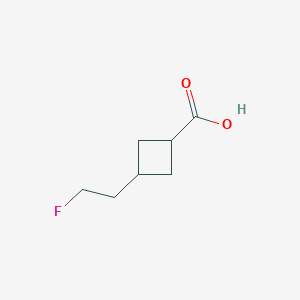

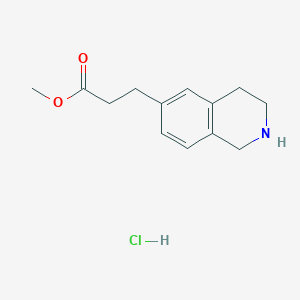
![1-(4-((4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2793605.png)
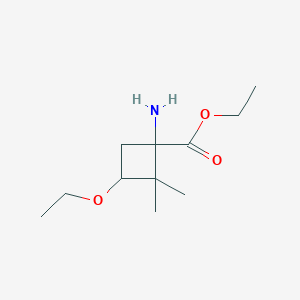
![6'-ethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2793608.png)

